molecular formula C16H20Cl2N2O B10825866 Carbinoxamine hydrochloride CAS No. 6033-93-8

Carbinoxamine hydrochloride

Cat. No.: B10825866
CAS No.: 6033-93-8
M. Wt: 327.2 g/mol
InChI Key: QXDXEJNSYADHPX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Carbinoxamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbinoxamine N-oxide, while reduction could produce a dechlorinated derivative .

Scientific Research Applications

Carbinoxamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Carbinoxamine hydrochloride is often compared with other first-generation antihistamines, such as:

    Chlorpheniramine: Similar to this compound, chlorpheniramine is an H1-antagonist used to treat allergic conditions.

    Diphenhydramine: Another first-generation antihistamine, diphenhydramine is known for its sedative effects.

    Clemastine: Clemastine is also an H1-antagonist with anticholinergic properties.

This compound’s uniqueness lies in its combination of antihistamine and anticholinergic effects, making it effective for a broad range of allergic conditions .

Properties

CAS No.

6033-93-8

Molecular Formula

C16H20Cl2N2O

Molecular Weight

327.2 g/mol

IUPAC Name

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C16H19ClN2O.ClH/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;/h3-10,16H,11-12H2,1-2H3;1H

InChI Key

QXDXEJNSYADHPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl

Origin of Product

United States

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